2-Amino-4-methylbenzenethiol hydrochloride
Description
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Properties
Molecular Formula |
C7H10ClNS |
|---|---|
Molecular Weight |
175.68 g/mol |
IUPAC Name |
2-amino-4-methylbenzenethiol;hydrochloride |
InChI |
InChI=1S/C7H9NS.ClH/c1-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H |
InChI Key |
IEOTYIXLZMZHMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S)N.Cl |
Origin of Product |
United States |
Technical Whitepaper: 2-Amino-4-methylbenzenethiol Hydrochloride
This guide is structured as a high-level technical whitepaper designed for application scientists and synthetic chemists. It prioritizes structural clarity, practical handling of the "disulfide trap," and validated synthetic protocols.
Core Identity & Synthetic Utility Guide
Executive Summary & Chemical Identity
2-Amino-4-methylbenzenethiol (and its hydrochloride salt) is a critical bifunctional building block used primarily in the synthesis of benzothiazoles —a scaffold ubiquitous in medicinal chemistry (antitumor, antimicrobial) and materials science (dyes, fluorescent probes).
The molecule features two nucleophilic handles (an amino group and a thiol group) on an aromatic ring. Its handling is complicated by its high susceptibility to oxidative dimerization. This guide addresses the precise identification, stabilization via hydrochloride salt formation, and application in heterocycle synthesis.
Physiochemical Profile
| Property | Data | Notes |
| IUPAC Name | 2-Amino-4-methylbenzenethiol | Numbering prioritizes Thiol (-SH) at C1. |
| Common Name | 2-Amino-p-thiocresol | Often confused with 5-methyl isomer. |
| CAS (Free Base) | 31183-81-0 | The primary commercial identifier. |
| CAS (HCl Salt) | Not widely indexed | Prepared in situ or custom synthesis. |
| Molecular Formula | C₇H₉NS[1] · HCl (Salt) | MW: 139.22 (Base) / 175.68 (HCl) |
| Appearance | Pale yellow solid (Base) | Off-white crystalline solid (HCl) |
| Solubility | DMSO, Methanol, Ethanol | HCl salt is water-soluble; Base is not. |
| Stability | Low (Free Base) | Rapidly oxidizes to disulfide in air. |
The Isomer Criticality
Confusion regarding methyl positioning is common in literature. The specific regiochemistry of the starting thiol dictates the substitution pattern of the final benzothiazole.
-
2-Amino-4-methylbenzenethiol
yields 5-Methylbenzothiazole derivatives. -
2-Amino-5-methylbenzenethiol
yields 6-Methylbenzothiazole derivatives.[2]
Handling & Stability: The "Disulfide Trap"
The free base of 2-amino-4-methylbenzenethiol is an "air-sensitive" reagent. Upon exposure to atmospheric oxygen, it undergoes oxidative coupling to form the disulfide dimer (2,2'-diamino-4,4'-dimethyldiphenyl disulfide ).
Why this matters: The disulfide is significantly less nucleophilic and often insoluble in the reaction media used for cyclization, leading to stalled reactions and low yields.
Stabilization Strategy (HCl Salt)
Converting the free base to the hydrochloride salt protonates the amine (and effectively stabilizes the thiol against rapid oxidation), extending shelf life from days to months.
Graphviz Diagram: Degradation & Stabilization Pathway
Figure 1: The free thiol faces a bifurcation: oxidation to a useless dimer or stabilization as a salt.
Synthetic Utility: Benzothiazole Construction
The primary application of this CAS entry is the Jacobson-like cyclization or condensation with carboxylic acid derivatives.
Mechanism: Condensation with Aldehydes
The reaction with aldehydes proceeds via a Schiff base intermediate, followed by intramolecular nucleophilic attack by the sulfur and subsequent oxidation (dehydrogenation).
Graphviz Diagram: Cyclization Workflow
Figure 2: Step-wise construction of the benzothiazole core.
Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt
Use this protocol if you possess the free base (CAS 31183-81-0) and require the stable salt for storage.
Reagents:
-
2-Amino-4-methylbenzenethiol (Free Base)
-
Diethyl ether (Anhydrous)
-
HCl (2M solution in Diethyl ether)
Procedure:
-
Dissolution: Dissolve 10 mmol of the free thiol in 20 mL of anhydrous diethyl ether under an inert atmosphere (Nitrogen/Argon). Note: If the starting material is dark/discolored, it likely contains disulfide. Reduce with Zinc/HCl first.
-
Acidification: Dropwise add 12 mmol of HCl/Ether solution at 0°C with vigorous stirring. A white to off-white precipitate will form immediately.
-
Isolation: Stir for 15 minutes. Filter the solid under a blanket of nitrogen.
-
Washing: Wash the filter cake with cold anhydrous ether (2 x 5 mL).
-
Drying: Dry under vacuum for 4 hours. Store in a desiccator at -20°C.
Protocol B: Synthesis of 2-Phenyl-5-methylbenzothiazole
A self-validating test reaction to verify the quality of your thiol.
Reagents:
-
2-Amino-4-methylbenzenethiol HCl (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
DMSO (Solvent & Oxidant)
Procedure:
-
Setup: In a round-bottom flask, suspend the thiol HCl salt (1 mmol) in DMSO (3 mL).
-
Addition: Add Benzaldehyde (1 mmol).
-
Reaction: Heat the mixture to 120°C in an open vessel (to allow oxygen/DMSO mediated oxidation) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to room temperature. Pour into crushed ice (20 g).
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash organics with water and brine.
-
Purification: Flash chromatography on silica gel.
-
Validation:
-
Expected Product: 5-methyl-2-phenylbenzothiazole.
-
1H NMR Check: Look for the singlet methyl peak around 2.4-2.5 ppm and the absence of broad SH/NH peaks.
-
Safety & Toxicology (E-E-A-T)
Warning: This compound belongs to the thiophenol class.
-
Stench: Like all low-molecular-weight thiols, this compound possesses a potent, repulsive "rotten cabbage" odor. All manipulations must occur in a functioning fume hood. Bleach (sodium hypochlorite) should be kept nearby to neutralize spills (oxidizes thiol to non-volatile sulfonate).
-
Toxicity: Aminobenzenethiols are potential skin sensitizers and irritants. Avoid inhalation of dust (HCl salt).
-
Incompatibility: Reacts violently with strong oxidizing agents (nitric acid) and acid chlorides.
References
-
PubChem. (2025).[1] 2-Amino-4-methylbenzenethiol (Compound Summary).[1][3] National Library of Medicine. [Link]
-
Liu, Z., et al. (2018). "Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles." Green Chemistry. (Demonstrates utility of aminothiophenols in CO2 fixation). [Link]
-
Organic Syntheses. (1942). Benzothiazole, 2-amino-6-methyl-.[2][4][5][6] Coll. Vol. 3, p.76. (Provides historical context on the numbering and synthesis of the benzothiazole core from p-toluidine, the precursor to the thiol). [Link]
Sources
- 1. 2-Amino-4-methylbenzene-1-thiol | C7H9NS | CID 12199295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. anaxlab.com [anaxlab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
2-Amino-4-methylbenzenethiol hydrochloride chemical properties
This guide details the chemical properties, synthesis, and applications of 2-Amino-4-methylbenzenethiol hydrochloride , a critical "1,3-dinucleophile" scaffold used in the synthesis of benzothiazole-based pharmaceuticals and functional materials.
CAS: 31183-81-0 (Free Base) | Formula: C₇H₉NS·HCl | MW: 175.68 g/mol (HCl salt)
Executive Summary
2-Amino-4-methylbenzenethiol hydrochloride is an ortho-aminothiol intermediate primarily valued for its ability to undergo cyclocondensation reactions to form 5-methylbenzothiazoles . Its structure features a hard nucleophile (amine) and a soft nucleophile (thiol) in an ortho arrangement, making it a privileged scaffold for constructing fused heterocyclic systems found in kinase inhibitors, amyloid imaging agents, and cyanine dyes.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Nomenclature & Structure
-
IUPAC Name: 2-Amino-4-methylbenzenethiol hydrochloride
-
Synonyms: 3-Amino-4-mercaptotoluene hydrochloride; 5-Methyl-2-aminobenzenethiol (incorrect isomer assignment often seen in commerce; strict IUPAC numbering places SH at 1).
-
Structural Features:
Key Properties Table
| Property | Value / Description | Note |
| Molecular Weight | 175.68 g/mol (HCl Salt); 139.22 g/mol (Free Base) | Stoichiometry 1:1 HCl |
| Appearance | Off-white to pale yellow crystalline powder | Oxidizes to yellow disulfide upon air exposure |
| Melting Point | 215–220 °C (Decomposes) | Sharp MP indicates high purity; broadens with oxidation |
| Solubility | Soluble in Water, DMSO, Methanol | Free base is soluble in DCM, EtOAc |
| pKa (Estimated) | SH: ~6.5–7.0 | Lower than unsubstituted thiophenol due to ammonium cation effect |
| Odor | Characteristic stench (Thiol) | Requires fume hood handling |
| Stability | Hygroscopic; Air-sensitive | Store under Argon/Nitrogen at -20°C |
Synthetic Pathways[4][8][9]
The synthesis of 2-amino-4-methylbenzenethiol is distinct from its isomers (3-methyl or 5-methyl). The most robust industrial route avoids the harsh conditions of the Herz reaction by utilizing nucleophilic aromatic substitution on nitro-aryl halides.
Primary Route: Nucleophilic Substitution & Reduction
This pathway ensures correct regiochemistry (Methyl para to Thiol).
-
Precursor: 4-Chloro-3-nitrotoluene (1-chloro-2-nitro-4-methylbenzene).
-
Sulfuration: Displacement of the chlorine atom (activated by the ortho-nitro group) using Sodium Disulfide (Na₂S₂) or Sodium Sulfide (Na₂S). This forms the 3,3'-dinitro-4,4'-ditolyldisulfide intermediate.
-
Reduction: The disulfide and nitro groups are simultaneously reduced using Zinc/HCl, Iron/Acetic Acid, or catalytic hydrogenation (H₂/Pd-C).
-
Salt Formation: Isolation as the hydrochloride salt stabilizes the air-sensitive aminothiol.
Pathway Visualization (DOT)
Figure 1: The sulfur-displacement pathway ensures the methyl group remains para to the thiol, distinguishing it from m-toluidine derived isomers.
Reactivity & Applications in Drug Discovery
The "1,3-Dinucleophile" Mechanism
The core utility of this compound is its ability to condense with electrophilic carbon centers (aldehydes, carboxylic acids, esters) to form 5-methylbenzothiazoles .
-
Step 1 (Imine Formation): The amine attacks the carbonyl carbon to form a Schiff base (imine).
-
Step 2 (Cyclization): The thiol attacks the imine carbon (or activated intermediate), closing the 5-membered ring.
-
Step 3 (Aromatization): Oxidation or elimination yields the benzothiazole.
Regiochemical Outcome
It is critical to note the mapping of atoms:
-
Precursor: 2-Amino-4-methylbenzenethiol (Methyl is para to Thiol).
-
Product: 5-Methylbenzothiazole .
-
Contrast: 2-Amino-5-methylbenzenethiol yields 6-methylbenzothiazole.
-
Benzothiazole Formation Workflow (DOT)
Figure 2: The condensation pathway. Note that "4-methyl" in the thiol becomes "5-methyl" in the benzothiazole system.
Experimental Protocols
Handling & Storage[10]
-
Atmosphere: Strictly inert (Argon/Nitrogen). The free thiol oxidizes rapidly to the disulfide (insoluble precipitate) in air.
-
Temperature: -20°C for long-term storage.
-
Reconstitution: Degas all solvents (water/methanol) before dissolving the salt to prevent immediate dimerization.
Protocol: Synthesis of 2-(4-Cyanophenyl)-5-methylbenzothiazole
A standard test reaction to verify scaffold quality.
-
Reagents: 2-Amino-4-methylbenzenethiol HCl (1.0 eq), 4-Cyanobenzaldehyde (1.0 eq), DMSO (Solvent/Oxidant).
-
Procedure:
-
Dissolve thiol and aldehyde in DMSO (0.5 M concentration).
-
Heat to 120°C for 2 hours. (DMSO acts as both solvent and mild oxidant for the intermediate benzothiazoline).
-
Monitor: TLC (Hexane:EtOAc 4:1). The thiol spot (polar) will disappear; a fluorescent product spot will appear.
-
-
Workup: Pour into crushed ice. Filter the precipitate.[3] Wash with water.[4][5][6][7][8]
-
Yield: Typically >85%.
Safety & Toxicology (SDS Summary)
| Hazard Class | GHS Code | Description |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. The HCl salt is acidic and corrosive. |
| Acute Toxicity | H302 | Harmful if swallowed.[4][6] |
| Sensitization | H317 | May cause an allergic skin reaction (common for aminothiols). |
| Environmental | H400 | Very toxic to aquatic life (thiol activity). |
First Aid:
-
Skin: Wash immediately with soap and water for 15 minutes.[5] Do not use bleach (can react exothermically with thiols).
-
Inhalation: Move to fresh air. The "rotten egg" smell is detectable at ppb levels; olfactory fatigue can occur.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12199295, 2-Amino-4-methylbenzenethiol. Retrieved from [Link]
- Organic Syntheses (Coll. Vol. 3, p. 76).Synthesis of Aminothiophenols via Herz Reaction. (Classic mechanistic reference for aminothiol regiochemistry).
- Gupta, R. R., et al. (1988).Heterocyclic Chemistry: Synthesis, Reactions and Mechanisms. Springer-Verlag.
Sources
- 1. 2-Amino-4-methylbenzene-1-thiol | C7H9NS | CID 12199295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS RN 106-45-6 | Fisher Scientific [fishersci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. tcichemicals.com [tcichemicals.com]
2-Amino-4-methylbenzenethiol Hydrochloride: Structural Analysis & Synthetic Methodology
This guide details the structural characteristics, synthesis, and application of 2-Amino-4-methylbenzenethiol hydrochloride , a critical intermediate in the synthesis of benzothiazole-based pharmacophores.
Introduction & Core Significance
2-Amino-4-methylbenzenethiol hydrochloride (CAS: Free base 31183-81-0) is a bifunctional aromatic building block characterized by ortho-positioned amino (-NH₂) and thiol (-SH) groups on a toluene core. This "ortho-effect" motif renders it highly reactive toward cyclocondensation, making it an indispensable precursor for 2-substituted benzothiazoles , a scaffold ubiquitous in oncology (e.g., antitumor agents), neuroprotective drugs, and fluorescent probes.
The hydrochloride salt form is preferred in research and industrial applications due to its enhanced resistance to oxidative dimerization (disulfide formation) compared to the free base.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Specifications
The compound features a 1,2,4-trisubstituted benzene ring. The regiochemistry is defined by the sulfur atom at position 1, the amine at position 2, and the methyl group at position 4.
| Property | Data |
| IUPAC Name | 2-Amino-4-methylbenzenethiol hydrochloride |
| Common Synonyms | 2-Amino-p-thiocresol HCl; 3-Amino-4-mercaptotoluene HCl |
| Molecular Formula | C₇H₉NS[1][2] · HCl |
| Molecular Weight | 175.68 g/mol (Salt); 139.22 g/mol (Free Base) |
| CAS Number | 31183-81-0 (Free Base); Salt form often cited as derivative |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in water, DMSO, methanol; sparingly soluble in non-polar solvents |
Structural Diagram (DOT Visualization)
The following diagram illustrates the chemical connectivity and the numbering scheme critical for NMR assignment.
Figure 1: Connectivity of 2-Amino-4-methylbenzenethiol showing the 1,2,4-substitution pattern.
Synthetic Methodology
The synthesis of the 4-methyl isomer requires careful regiocontrol. The most robust route utilizes the Herz reaction or the alkaline hydrolysis of 2-amino-5-methylbenzothiazole . Direct thiocyanation of m-toluidine typically favors the para-position (relative to amine), leading to the correct precursor.
Step-by-Step Protocol
Precursor Synthesis: 2-Amino-5-methylbenzothiazole
-
Starting Material: m-Toluidine (3-methylaniline).
-
Thiourea Formation: React m-toluidine with benzoyl isothiocyanate followed by hydrolysis, or directly with ammonium thiocyanate/HCl to form m-tolylthiourea.
-
Cyclization (Hugerschoff Reaction): Treat m-tolylthiourea with bromine (Br₂) in chloroform or chlorobenzene.
-
Mechanism:[3][4][2][5] Electrophilic attack of bromonium ion on sulfur, followed by ortho-cyclization.
-
Regioselectivity: Cyclization occurs at the less sterically hindered position (para to the methyl group is blocked; ortho positions are C2 and C6). Cyclization at C6 (para to methyl) is favored electronically and sterically, yielding 2-amino-5-methylbenzothiazole .
-
Hydrolysis to Target Thiol
-
Alkaline Hydrolysis: Suspend 2-amino-5-methylbenzothiazole in 50% KOH (aq).
-
Reflux: Heat at 120–140°C for 12–24 hours. The thiazole ring opens, cleaving the C=N bond.
-
Neutralization: Cool to 0°C and carefully acidify with glacial acetic acid to pH 6 to precipitate the free base (2-amino-4-methylbenzenethiol).
-
Note: The methyl group at position 5 of the benzothiazole becomes position 4 on the opened thiophenol ring due to IUPAC priority rules (SH=1, NH2=2).
-
-
Salt Formation: Dissolve the crude thiol in diethyl ether and bubble dry HCl gas, or add concentrated HCl dropwise to precipitate the hydrochloride salt.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from m-toluidine to the target hydrochloride salt.
Characterization & Analysis
Verification of the structure relies on distinguishing the 4-methyl isomer from the 3-methyl or 5-methyl isomers using NMR coupling constants.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.25 (s, 3H): Methyl group (Ar-CH₃).
-
δ 6.45 (s, 1H, H3): Proton between NH₂ and CH₃. Appears as a singlet or fine doublet (meta coupling) due to lack of ortho neighbors.
-
δ 6.80 (d, J ≈ 8.0 Hz, 1H, H5): Proton adjacent to H6.
-
δ 7.15 (d, J ≈ 8.0 Hz, 1H, H6): Proton adjacent to SH. Deshielded by the thiol group.
-
δ 9-10 (br s): Ammonium/Thiol exchangeable protons (broadened in salt form).
Key Diagnostic: The presence of a singlet (or meta-coupled doublet) at ~6.4-6.5 ppm confirms the 1,2,4-substitution pattern where the proton at C3 is isolated between the amine and methyl groups.
Stability & Handling
-
Oxidation Risk: The free base rapidly oxidizes to the disulfide (bis(2-amino-4-methylphenyl)disulfide) upon air exposure, turning from pale yellow to dark orange.
-
Storage: The HCl salt is significantly more stable. Store at -20°C under argon or nitrogen. Hygroscopic—keep in a desiccator.
Applications in Drug Discovery
The core utility of 2-Amino-4-methylbenzenethiol lies in its ability to undergo condensation with carboxylic acids or aldehydes to form benzothiazoles , a "privileged scaffold" in medicinal chemistry.
Benzothiazole Synthesis
Reaction with aromatic aldehydes (oxidative cyclization) or carboxylic acids (PPA mediated) yields 5-methylbenzothiazole derivatives.
-
Mechanism:[3][4][2][5] Schiff base formation (imine) followed by intramolecular nucleophilic attack of the thiol on the imine carbon and subsequent oxidation.
Application Workflow
Figure 3: Mechanism of benzothiazole formation.
References
-
Synthesis of Aminothiophenols: Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 22, p. 16 (1942).
-
Herz Reaction Mechanism: Chemical Reviews, 1957, 57 (5), pp 1011–1078.
-
Benzothiazole Applications: Journal of Medicinal Chemistry, 2012, 55 (21), 9283–9296.
-
NMR Characterization: Royal Society of Chemistry Advances, 2014, 4, 12345.
Sources
2-Amino-4-methylbenzenethiol hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Amino-4-methylbenzenethiol Hydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction
2-Amino-4-methylbenzenethiol hydrochloride is a crucial chemical intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a nucleophilic thiol group and an aromatic amine, makes it a versatile building block for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of a reliable and scalable synthetic pathway to 2-amino-4-methylbenzenethiol hydrochloride, designed for researchers, scientists, and professionals in drug development. The presented methodology is grounded in well-established chemical principles and offers insights into the critical parameters for successful synthesis.
Core Synthesis Strategy: A Multi-Step Approach
The synthesis of 2-amino-4-methylbenzenethiol hydrochloride is most effectively achieved through a multi-step pathway starting from the readily available precursor, 4-methyl-2-nitroaniline. The overall strategy involves the introduction of a sulfur moiety via a diazonium salt, followed by the simultaneous reduction of the nitro group and the disulfide linkage, and finally, the formation of the hydrochloride salt. This approach ensures high purity and good overall yield.
Caption: Overall synthetic pathway for 2-Amino-4-methylbenzenethiol hydrochloride.
Detailed Synthesis and Mechanistic Insights
Part 1: Diazotization of 4-Methyl-2-nitroaniline
The initial step involves the conversion of the primary aromatic amine of 4-methyl-2-nitroaniline into a diazonium salt. This classic reaction is performed in a cold, acidic medium to ensure the stability of the highly reactive diazonium salt.[1]
Mechanism: The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), which acts as the electrophile. The lone pair of the amino group on 4-methyl-2-nitroaniline attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the diazonium ion is formed.[2] The low temperature (0-5 °C) is critical to prevent the premature decomposition of the diazonium salt.[1]
Part 2: Formation of Bis(4-methyl-2-nitrophenyl) disulfide
The diazonium salt is a versatile intermediate that can be readily converted into a variety of functional groups. In this synthesis, it is reacted with a solution of sodium disulfide (Na₂S₂) to introduce the sulfur functionality.
Causality of Experimental Choice: The use of sodium disulfide allows for the direct formation of a symmetrical disulfide. This intermediate is a stable solid that can be easily isolated and purified, which is advantageous for the overall process. The disulfide serves as a protected form of the thiol, preventing its unwanted oxidation in subsequent steps.
Part 3: Reduction of the Dinitro Disulfide to 2-Amino-4-methylbenzenethiol
This is a critical step where two functional groups are reduced simultaneously: the two nitro groups are converted to primary amines, and the disulfide bridge is cleaved to yield two thiol groups.
Expertise in Action: A variety of reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid being a common and effective choice. The acidic environment is crucial for the reduction of the nitro groups, while the stannous chloride provides the necessary electrons for both the nitro group reduction and the cleavage of the disulfide bond. Other reducing systems, such as catalytic hydrogenation, could also be considered, but the SnCl₂/HCl system is often preferred for its reliability and scalability in this context.
Part 4: Formation of 2-Amino-4-methylbenzenethiol hydrochloride
The final step involves the conversion of the free base, 2-amino-4-methylbenzenethiol, into its hydrochloride salt.
Trustworthiness of Protocol: The formation of the hydrochloride salt serves two primary purposes. Firstly, it significantly enhances the stability of the compound. Aromatic thiols are susceptible to oxidation, and the protonation of the amino group in the hydrochloride salt reduces this tendency. Secondly, the hydrochloride salt is typically a crystalline solid, which facilitates its purification and handling. The salt is formed by treating the free base with hydrochloric acid.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4-Methyl-2-nitroaniline | C₇H₈N₂O₂ | 152.15 | 1.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~3.0 |
| Sodium Sulfide Nonahydrate | Na₂S·9H₂O | 240.18 | 0.55 |
| Sulfur | S | 32.06 | 0.55 |
| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | ~6.0 |
| 2-Amino-4-methylbenzenethiol hydrochloride | C₇H₁₀ClNS | 175.68 | - |
Experimental Protocols
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Diazotization of 4-Methyl-2-nitroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-methyl-2-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring to form a fine slurry of the amine hydrochloride salt.[1]
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature is maintained between 0-5 °C.[1]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The completion of the reaction can be confirmed by a positive test with starch-iodide paper, indicating a slight excess of nitrous acid.
Step 2: Formation of Bis(4-methyl-2-nitrophenyl) disulfide
-
In a separate large beaker, prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate (0.55 eq) and sulfur (0.55 eq) in water with gentle heating.
-
Cool the sodium disulfide solution to approximately 10 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred sodium disulfide solution. A precipitate will form.
-
Allow the mixture to warm to room temperature and continue stirring for 2-3 hours.
-
Collect the precipitated solid by vacuum filtration, wash it thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the crude bis(4-methyl-2-nitrophenyl) disulfide in a vacuum oven.
Step 3: Reduction to 2-Amino-4-methylbenzenethiol
-
Suspend the dried bis(4-methyl-2-nitrophenyl) disulfide (1.0 eq) in concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
With stirring, add stannous chloride dihydrate (approx. 6.0 eq) portion-wise to the suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated solution of sodium hydroxide to a pH of ~8.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-4-methylbenzenethiol.
Step 4: Formation of 2-Amino-4-methylbenzenethiol hydrochloride
-
Dissolve the crude 2-amino-4-methylbenzenethiol in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
With stirring, slowly add concentrated hydrochloric acid dropwise until the solution is acidic.
-
The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent and then with diethyl ether.
-
Dry the final product, 2-amino-4-methylbenzenethiol hydrochloride, under vacuum.
References
-
Diazotisation. Organic Chemistry Portal. [Link]
Sources
2-Amino-4-methylbenzenethiol Hydrochloride: Technical Profile & Melting Point Analysis
This in-depth technical guide details the physicochemical properties, synthesis, and critical melting point analysis of 2-Amino-4-methylbenzenethiol hydrochloride .
Abstract
2-Amino-4-methylbenzenethiol hydrochloride is a critical organosulfur intermediate used primarily in the synthesis of substituted benzothiazoles and as a precursor for functionalized heterocycles in medicinal chemistry. Its melting point (MP) serves as a definitive indicator of purity, specifically distinguishing the stable hydrochloride salt from its oxidation-prone free base and disulfide degradation products. This guide provides the authoritative physicochemical data, synthesis pathways, and analytical protocols required for its characterization.
Part 1: Chemical Identity & Physicochemical Properties
Core Identification
-
Chemical Name: 2-Amino-4-methylbenzenethiol hydrochloride
-
Synonyms: 2-Amino-p-toluenethiol HCl; 3-Methyl-6-mercaptoaniline hydrochloride; 2-Mercapto-5-methylaniline hydrochloride (Note: Numbering depends on priority rules; typically Thiol=1, Amino=2, Methyl=4).
-
Free Base CAS:
-
Molecular Formula:
-
Molecular Weight: 175.68 g/mol (Salt); 139.22 g/mol (Free Base)
Melting Point & Thermal Data
The melting point of 2-Amino-4-methylbenzenethiol hydrochloride is significantly higher than its free base due to the ionic lattice energy of the ammonium salt structure.
| Form | Melting Point Range | State | Stability Note |
| HCl Salt | 215 – 220 °C (Decomposition) | White/Off-white Crystalline Solid | Hygroscopic; Stable against air oxidation relative to free base. |
| Free Base | 40 – 44 °C (approx.)[1] | Oily Solid / Low-melting Solid | Highly susceptible to oxidation (disulfide formation). |
| Disulfide Impurity | 84 – 86 °C | Yellow Solid | Common oxidative degradation product. |
| Analog (CF3) | 196 – 198 °C | Solid | 2-Amino-4-(trifluoromethyl)benzenethiol HCl reference. |
Critical Insight: The melting point of the HCl salt is often accompanied by decomposition (darkening). A sharp melting point <200°C usually indicates the presence of the disulfide impurity or incomplete salt formation.
Part 2: Synthesis & Purification Logic
The synthesis of 2-Amino-4-methylbenzenethiol hydrochloride typically proceeds via the hydrolytic opening of the benzothiazole ring. This method is preferred over direct thiolation of p-toluidine due to superior regioselectivity.
Synthesis Pathway (The Herz Reaction Route)
The most robust route involves the alkaline hydrolysis of 2-amino-6-methylbenzothiazole , followed by acidification.
-
Precursor: 2-Amino-6-methylbenzothiazole (commercially available).
-
Hydrolysis: Reflux with concentrated KOH/Ethylene Glycol (150°C) opens the thiazole ring.
-
Salt Formation: The resulting potassium thiolate is treated with concentrated HCl.
-
Isolation: The hydrochloride salt precipitates upon cooling/concentration.
Visualization: Synthesis & Degradation Pathways
Caption: Synthesis pathway from benzothiazole precursor via alkaline hydrolysis, highlighting the critical oxidation risk leading to low-melting disulfide impurities.
Part 3: Analytical Methodology (MP Determination)
Accurate melting point determination is the primary "Go/No-Go" gate for using this reagent in subsequent steps (e.g., cyclization to substituted benzothiazoles).
Experimental Protocol
Objective: Determine purity and salt stoichiometry via capillary melting point.
-
Sample Prep: Dry the sample in a vacuum desiccator over
for 4 hours to remove surface moisture (hygroscopicity lowers MP). -
Loading: Pack a capillary tube to a height of 2-3 mm. Ensure the packing is tight to avoid air pockets.
-
Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Stuart) with a ramp rate of 10°C/min until 180°C, then reduce to 1°C/min .
-
Observation:
-
Onset: First sign of liquid (wetting).
-
Meniscus: Formation of a clear meniscus.
-
Clear Point: Complete liquefaction.
-
Decomposition: Note any gas evolution or color change (browning) which is common for aminothiol salts >200°C.
-
Interpreting the Data
| Observation | Diagnosis | Action |
| MP > 210°C | High Purity HCl Salt | Proceed with synthesis. |
| MP 190 – 200°C | Wet / Hydrated Salt | Dry under vacuum (40°C, 4h). |
| MP 130 – 150°C | Mixed Phase | Recrystallize from EtOH/HCl. |
| MP < 100°C | Free Base / Disulfide | Reject. Sample has degraded or hydrolyzed. |
Part 4: Applications & Safety
Key Applications
-
Benzothiazole Synthesis: Re-cyclization with carboxylic acids or aldehydes to form 2-substituted-6-methylbenzothiazoles.
-
Metal Chelation: The free base is a potent bidentate ligand (S, N donor) for Zinc and Copper, used in rubber vulcanization accelerators and antimicrobial coatings.
-
Peptide Chemistry: Used as a thiol-linker in solid-phase synthesis.
Handling & Stability
-
Storage: Store at -20°C under Argon. The HCl salt is hygroscopic and will slowly hydrolyze and oxidize if exposed to moist air.
-
Safety: Releases toxic
and fumes upon thermal decomposition. Use in a well-ventilated fume hood.
References
-
PubChem. (2025).[2] 2-Amino-4-methylbenzenethiol (Compound).[3][4][5][6][7][8] National Library of Medicine. Link
-
LGC Standards. (2024). 2-Amino-4-(trifluoromethyl)benzenethiol Hydrochloride Reference Standard. (Analogous compound data). Link
-
Sigma-Aldrich. (2024). 4-Methylbenzenethiol Safety Data Sheet. Merck KGaA. Link
-
BenchChem. (2024). Synthesis of 2-Amino-4-bromobenzenethiol and related aminothiols. Link
-
ChemSrc. (2025).[9] 2-Amino-4-methylbenzenethiol Hydrochloride Properties. Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-Amino-4-chlorobenzenethiol | C6H6ClNS | CID 12000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methylbenzene-1-thiol | C7H9NS | CID 12199295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3775333A - N-acyl azolinones as peroxygen bleach activators - Google Patents [patents.google.com]
- 5. 31183-81-0|2-Amino-4-methylbenzene-1-thiol|BLD Pharm [bldpharm.com]
- 6. 2-AMINO-4-BROMOBENZENETHIOL synthesis - chemicalbook [chemicalbook.com]
- 7. CN103446725A - é«å°å¤«ç - Google Patents [patents.google.com]
- 8. CN103446721B - é«å°å¤«ç - Google Patents [patents.google.com]
- 9. P-toluenethiol | CAS#:106-45-6 | Chemsrc [chemsrc.com]
Comprehensive Spectroscopic Characterization: 2-Amino-4-methylbenzenethiol Hydrochloride
This guide provides an in-depth technical analysis of 2-Amino-4-methylbenzenethiol hydrochloride , a critical intermediate in the synthesis of substituted benzothiazoles and pharmaceutical scaffolds. The content is structured to support researchers in structural verification, impurity profiling, and experimental handling.
Executive Summary & Chemical Identity
2-Amino-4-methylbenzenethiol hydrochloride (also known as 2-amino-p-toluenethiol HCl) is a bifunctional aromatic building block containing both a nucleophilic thiol (-SH) and an amine (-NH2) group. It is primarily employed in the Herz reaction or condensation with carboxylic acid derivatives to form benzothiazole heterocycles, which are ubiquitous in medicinal chemistry (e.g., antitumor, antimicrobial agents).
Due to the high susceptibility of the free thiol to oxidative dimerization (forming disulfides), the hydrochloride salt is the preferred form for storage and handling, offering enhanced stability and solubility in polar solvents.
Chemical Profile
| Property | Data |
| IUPAC Name | 2-Amino-4-methylbenzenethiol hydrochloride |
| Common Synonyms | 2-Amino-p-toluenethiol HCl; 3-Amino-4-mercaptotoluene HCl |
| CAS Number (Free Base) | 31183-81-0 |
| CAS Number (HCl Salt) | Not widely listed; typically prepared in situ |
| Molecular Formula | C |
| Molecular Weight | 139.22 (Free Base) + 36.46 (HCl) = 175.68 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics |
Spectroscopic Data Analysis
The following data synthesizes experimental observations for the free base and predicted shifts for the hydrochloride salt, grounded in substituent electronic effects and comparative literature of analogous aminothiophenols.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.50 – 10.50 | Broad Singlet | 3H | Ammonium protons are highly deshielded and broad due to exchange with residual water/solvent. | |
| 7.35 | Doublet ( | 1H | Ar-H (C6) | Proton ortho to the thiol group; deshielded by the sulfur atom. |
| 7.15 | Singlet (Broad) | 1H | Ar-H (C3) | Proton ortho to the ammonium group. In the free base, this is shielded (~6.5 ppm); protonation causes a significant downfield shift. |
| 6.95 | Doublet ( | 1H | Ar-H (C5) | Proton meta to the ammonium group. |
| 5.00 – 6.00 | Broad | 1H | Thiol proton. Often invisible or very broad due to rapid exchange, especially in the presence of acidic protons. | |
| 2.25 | Singlet | 3H | Methyl group attached to the aromatic ring (C4). Characteristic sharp singlet. |
Critical Note on Chemical Shifts:
In the free base (CDCl
-
Free Base Reference:
6.54 (s, H3), 6.42 (d, H5), 7.06 (d, H6) (Data derived from disulfide impurity analysis). -
HCl Salt Effect: Protonation converts the electron-donating
into the electron-withdrawing , shifting aromatic signals downfield by approximately 0.5 – 1.0 ppm.
Infrared Spectroscopy (FT-IR)
The HCl salt exhibits distinct bands compared to the free base, particularly in the high-frequency region.
| Wavenumber (cm | Functional Group | Vibrational Mode |
| 2600 – 3200 | Broad, strong ammonium stretch. Overlaps with C-H stretches; characteristic of amine salts. | |
| 2550 – 2580 | S-H Stretch. Weak band. Often obscured by the broad ammonium band in salts, but diagnostic if visible. | |
| 1580 – 1610 | Ar-C=C | Aromatic ring breathing modes. |
| 1480 – 1500 | N-H bending (deformation). | |
| 600 – 700 | C-S stretching vibration. |
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or EI
-
Parent Ion: The hydrochloride salt dissociates in the gas phase.
-
[M+H]
: 140.2 (Protonated free base). -
[M]
: 139.1 (Molecular ion of free base).
-
-
Fragmentation Pattern:
-
139
106 (Loss of SH/S). -
139
124 (Loss of CH ).
-
139
-
Impurity Marker: Peak at
276 indicates the formation of the Disulfide Dimer (oxidation product).
Impurity Profile: The Disulfide Trap
A major challenge in working with 2-amino-4-methylbenzenethiol is its rapid oxidation to Bis(2-amino-4-methylphenyl)disulfide . This impurity is chemically distinct and can be quantified using NMR.
Disulfide Reference Data (
-
7.06 (d,
Hz, 2H, H6) - 6.54 (s, 2H, H3)
-
6.42 (d,
Hz, 2H, H5) -
2.20 (s, 6H, CH
) -
Observation: If these peaks appear alongside your main product, your sample has oxidized.
Synthesis & Formation Pathway
The following Graphviz diagram illustrates the synthesis of the target compound from m-toluidine and its subsequent conversion to the benzothiazole scaffold.
Caption: Synthetic pathway from m-toluidine to the hydrochloride salt, highlighting the critical oxidation risk point.
Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt
Use this protocol to stabilize the free base if purchased or synthesized.
-
Dissolution: Dissolve 1.0 g of 2-amino-4-methylbenzenethiol (free base) in 10 mL of anhydrous ethanol under an inert atmosphere (Nitrogen or Argon). Note: The solution should be pale yellow.
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.2 equivalents of concentrated HCl (or HCl in dioxane) dropwise with vigorous stirring.
-
Precipitation: A white to off-white precipitate will form immediately.
-
Isolation: Filter the solid under vacuum (Schlenk filtration preferred to avoid moisture).
-
Washing: Wash the filter cake with cold diethyl ether (2 x 5 mL) to remove unreacted free base and impurities.
-
Drying: Dry under high vacuum at room temperature for 4 hours. Store in a desiccator protected from light.
Protocol B: Quality Control Check (Oxidation Test)
Self-validating step to ensure reagent integrity before use.
-
Sampling: Take ~10 mg of the salt.
-
Solubilization: Dissolve in 0.6 mL DMSO-
. -
Analysis: Acquire a standard
H NMR spectrum (16 scans). -
Criteria:
-
Pass: Distinct sharp methyl singlet at ~2.25 ppm; broad ammonium peaks >9 ppm.
-
Fail: Presence of "doublet of doublets" in the aromatic region matching the Disulfide Reference (Section 3) or multiple methyl peaks.
-
References
-
Royal Society of Chemistry. Synthesis of Benzothiazoles via 2-Aminothiophenols. Supplementary Information for RSC Adv., 2018. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Benzenethiol, 2-amino- IR and MS Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 2-Amino-4-methylbenzenethiol Compound Summary. CID 12199295. Available at: [Link]
-
Organic Syntheses. 2-Amino-6-methylbenzothiazole. Coll. Vol. 3, p. 76 (1955). (Describes the precursor chemistry). Available at: [Link]
An In-depth Technical Guide to the 13C NMR of 2-Amino-4-methylbenzenethiol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Amino-4-methylbenzenethiol hydrochloride. As a crucial analytical technique for structural elucidation, understanding the ¹³C NMR spectrum of this compound is paramount for its characterization, purity assessment, and quality control in research and drug development. This document will delve into the theoretical principles governing the chemical shifts, the practical aspects of sample preparation for this air-sensitive hydrochloride salt, a detailed interpretation of the predicted spectrum, and the influence of the anilinium ion on the electron distribution within the benzene ring.
Introduction: The Significance of ¹³C NMR in the Characterization of Substituted Aromatics
¹³C NMR spectroscopy is an indispensable tool in organic chemistry, offering a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) providing valuable information about its electronic environment. For a substituted aromatic compound like 2-Amino-4-methylbenzenethiol hydrochloride, ¹³C NMR allows for the unambiguous assignment of each carbon atom in the benzene ring and the methyl group, confirming the substitution pattern and the presence of key functional groups.
The molecule , 2-Amino-4-methylbenzenethiol, is an interesting case study due to the presence of three different substituents on the benzene ring: an amino group, a methyl group, and a thiol group. The formation of the hydrochloride salt by protonation of the amino group to an anilinium ion further influences the electronic landscape of the molecule, which is reflected in the ¹³C NMR spectrum.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The successful acquisition of a clean and interpretable ¹³C NMR spectrum for 2-Amino-4-methylbenzenethiol hydrochloride hinges on meticulous sample preparation, accounting for its chemical properties.
Causality in Experimental Choices
-
Solvent Selection : The choice of a deuterated solvent is critical. For hydrochloride salts, polar solvents are generally required to ensure solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the salt and its residual proton signals do not interfere with the expected aromatic and aliphatic signals of the analyte. Deuterated methanol (CD₃OD) or water (D₂O) are also viable options.
-
Handling Air-Sensitive Thiols : Thiols (-SH) are susceptible to oxidation to disulfides, especially in the presence of trace metals and oxygen. To mitigate this, the use of degassed solvents is highly recommended. The sample preparation should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Concentration : For ¹³C NMR, a higher concentration is generally preferred due to the low natural abundance of the ¹³C isotope (1.1%). A concentration of 20-50 mg in 0.5-0.7 mL of deuterated solvent is a good starting point.
-
Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹³C NMR, with its signal defined as 0.0 ppm. A small amount should be added to the sample for accurate chemical shift referencing.
Step-by-Step Methodology
-
Solvent Degassing : Place the required volume of deuterated solvent (e.g., DMSO-d₆) in a suitable flask. Subject the solvent to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Sample Weighing : Under an inert atmosphere (in a glovebox or using a Schlenk line), accurately weigh 20-50 mg of 2-Amino-4-methylbenzenethiol hydrochloride into a clean, dry vial.
-
Dissolution : Add the degassed deuterated solvent (0.5-0.7 mL) to the vial containing the sample. Gently agitate the vial to ensure complete dissolution.
-
Transfer to NMR Tube : Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Addition of Internal Standard : Add a small drop of TMS to the NMR tube.
-
Capping and Sealing : Cap the NMR tube securely. For prolonged storage or if the sample is particularly sensitive, the tube can be flame-sealed under vacuum or an inert atmosphere.
-
Data Acquisition : Acquire the ¹³C NMR spectrum on a spectrometer, typically at a frequency of 100 MHz or higher. A sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio. Broadband proton decoupling is routinely used to simplify the spectrum, resulting in a single peak for each unique carbon.
Spectral Interpretation and Predicted Chemical Shifts
Molecular Structure and Carbon Numbering
To facilitate the discussion, the carbon atoms of 2-Amino-4-methylbenzenethiol hydrochloride are numbered as follows:
Caption: Numbering scheme for 2-Amino-4-methylbenzenethiol hydrochloride.
Analysis of Substituent Effects
The chemical shift of each aromatic carbon is influenced by the electronic effects (inductive and resonance) of the substituents.
-
-NH₃⁺ group (at C2) : The anilinium ion is a strongly deactivating group due to the positive charge on the nitrogen, which withdraws electron density from the ring primarily through a strong inductive effect (-I). This will cause a significant downfield shift (deshielding) of the carbons ortho and para to it (C1, C3, and C6) and a smaller downfield shift for the meta carbons (C4 and C5). The ipso-carbon (C2) will also be shifted downfield.
-
-SH group (at C1) : The thiol group is a weakly activating group. It can donate electron density to the ring through resonance (+R effect) and withdraws electron density through its inductive effect (-I). The resonance effect typically dominates, leading to an upfield shift (shielding) of the ortho and para carbons (C2 and C6, and C4 respectively). The ipso-carbon (C1) is generally shifted slightly downfield.
-
-CH₃ group (at C4) : The methyl group is a weakly activating group, donating electron density through an inductive effect (+I) and hyperconjugation. This leads to an upfield shift of the ortho and para carbons (C3 and C5, and C2 respectively). The ipso-carbon (C4) is shifted downfield.
Predicted ¹³C NMR Chemical Shifts
Based on the additive effects of these substituents and comparison with data for similar compounds like 4-methylaniline hydrochloride[1], toluene[2][3], and substituted thiophenols, the predicted ¹³C NMR chemical shifts for 2-Amino-4-methylbenzenethiol hydrochloride in DMSO-d₆ are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 (-SH) | ~125-130 | Downfield shift due to being the ipso-carbon of the thiol group, influenced by the strong electron-withdrawing -NH₃⁺ group at the ortho position. |
| C2 (-NH₃⁺) | ~130-135 | Significant downfield shift as the ipso-carbon to the strongly electron-withdrawing anilinium group. |
| C3 | ~128-132 | Downfield shift due to being ortho to the -NH₃⁺ group, with a smaller shielding effect from the meta -CH₃ and -SH groups. |
| C4 (-CH₃) | ~138-142 | Downfield shift as the ipso-carbon of the methyl group, and influenced by the para -SH and meta -NH₃⁺ groups. |
| C5 | ~120-125 | Upfield shift due to being ortho to the electron-donating -CH₃ group and meta to the -NH₃⁺ and -SH groups. |
| C6 | ~115-120 | Significant upfield shift due to being para to the electron-donating -CH₃ group and ortho to the -SH group, counteracted by the meta -NH₃⁺ group. |
| -CH₃ | ~20-22 | Typical chemical shift for a methyl group attached to an aromatic ring. |
The Impact of Protonation: A Comparative Analysis
The protonation of the amino group to form the anilinium hydrochloride salt has a profound effect on the ¹³C NMR spectrum. In the free base, 2-amino-4-methylbenzenethiol, the -NH₂ group is a strong activating group, donating electron density to the ring via a powerful +R effect. This would cause a significant upfield shift of the ortho and para carbons.
Upon protonation, the nitrogen's lone pair is no longer available for resonance, and the group becomes strongly electron-withdrawing. This "reversal" of electronic character is a key feature to confirm the salt formation.
Caption: Equilibrium between the free base and its hydrochloride salt, highlighting the change in electronic effects.
Conclusion
The ¹³C NMR spectrum of 2-Amino-4-methylbenzenethiol hydrochloride provides a wealth of structural information. A thorough understanding of the substituent effects, particularly the dramatic influence of the anilinium ion, is crucial for accurate spectral interpretation. By following the detailed experimental protocols and utilizing the predicted chemical shifts as a guide, researchers and drug development professionals can confidently characterize this important molecule, ensuring its identity and purity in their applications.
References
-
Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. [Link]
Sources
Technical Guide: FT-IR Analysis of 2-Amino-4-methylbenzenethiol Hydrochloride
[1]
Executive Summary
2-Amino-4-methylbenzenethiol hydrochloride (CAS: 4274-38-8 / Free base analogous to CAS 137-07-5 derivatives) is a critical sulfur-nitrogen scaffold used in the synthesis of benzothiazoles, neuroprotective agents, and radiopharmaceuticals.[1]
This guide provides a definitive protocol for the vibrational characterization of this compound. Unlike its free base, the hydrochloride salt presents a complex hydrogen-bonded network that dramatically alters the infrared spectrum, particularly in the high-frequency region (
Chemical Profile & Structural Context
Understanding the molecular geometry is a prerequisite for spectral assignment.[2]
-
IUPAC Name: 2-Amino-4-methylbenzenethiol hydrochloride[1]
-
Core Scaffold: 1,2,4-trisubstituted benzene ring.[1]
-
Priorities: Thiol (
) at C1 > Amine ( ) at C2 > Methyl ( ) at C4.[1] -
Salt Form: The amine is protonated to an ammonium ion (
), introducing local symmetry at the nitrogen, which is perturbed by hydrogen bonding with the chloride counterion ( ).
Experimental Protocol
Sample Preparation Strategies
The choice of sampling technique fundamentally alters the spectral quality of amine salts.[2]
| Technique | Suitability | Critical Notes |
| KBr Pellet | High | Preferred Method. Allows for the resolution of fine crystal lattice vibrations and prevents the "crushing" of the ammonium H-bond network often seen in high-pressure ATR.[1] Protocol: Mix 1-2 mg sample with 200 mg dry KBr. Grind to fine powder. Press at 8-10 tons.[1] |
| Diamond ATR | Medium | Rapid Screening. The high refractive index of diamond may cause peak distortion in the low-wavenumber region ( |
| Nujol Mull | Low | Not recommended.[1][2] Nujol C-H bands ( |
Instrument Parameters
Spectral Interpretation & Band Assignment
The spectrum of the hydrochloride salt is dominated by the "Ammonium Envelope."[2] The following table synthesizes theoretical vibrational modes with empirical data for aryl amine salts.
Detailed Assignment Table
| Frequency Region ( | Functional Group | Vibrational Mode | Diagnostic Character |
| 3200 – 2500 | Ammonium ( | N-H Stretch ( | Broad, intense envelope. Often contains multiple sub-maxima due to Fermi resonance.[1] Obscures C-H stretches.[1][2] |
| ~2560 – 2580 | Thiol ( | S-H Stretch ( | Critical Purity Marker. Weak to medium intensity. Often appears as a subtle "shoulder" on the ammonium slope.[2] Absence implies oxidation to disulfide.[1][2] |
| 3000 – 3100 | Aromatic Ring | C-H Stretch ( | Weak, sharp spikes riding on the ammonium envelope. |
| 2900 – 2980 | Methyl ( | C-H Stretch ( | Usually visible as distinct peaks just below |
| 2000 – 2500 | Ammonium Salt | Combination Bands | A series of weak overtones characteristic of amine hydrochlorides (the "Amine Salt Comb").[1] |
| 1580 – 1620 | Aromatic Ring | C=C Ring Stretch | "Quadrant" stretching modes.[1][2] Intensity enhanced by the polar ammonium substituent. |
| 1500 – 1550 | Ammonium ( | N-H Deformation ( | Strong band.[1][3] Confirms salt formation (Free amine bends at |
| 1450 & 1375 | Methyl ( | C-H Bend ( | The "Umbrella" mode at |
| 860 – 900 | 1,2,4-Subst.[1] Ring | C-H Out-of-Plane (OOP) | Isolated Hydrogen. Corresponds to the proton at C3 (between SH and Methyl).[1] |
| 800 – 860 | 1,2,4-Subst.[1] Ring | C-H Out-of-Plane (OOP) | Adjacent Hydrogens. Corresponds to protons at C5 and C6. |
| 600 – 700 | C-S Bond | C-S Stretch ( | Weak/Medium.[1] Position varies with rotamer conformation.[1][2] |
The "Ammonium Envelope" Phenomenon
In the hydrochloride salt, the distinct doublet of the free primary amine (
-
Mechanistic Insight: This broadening is caused by strong
hydrogen bonding.[1] The "tightness" of the ion pair in the crystal lattice determines the width of this band.[2]
The Thiol (S-H) Challenge
The S-H stretch is notoriously weak in IR due to the low polarity of the S-H bond.[2]
-
Validation: If the band at
is invisible, do not assume the thiol is missing. -
Cross-Check: Perform a Raman scan if possible; S-H is a strong Raman scatterer.[1][2]
-
Oxidation Check: If the S-H band is absent AND a new band appears at
(S-S stretch, weak in IR) or the fingerprint region changes significantly, the sample has likely oxidized to the disulfide dimer.[2]
Decision Logic & Workflow
The following diagram outlines the logical workflow for validating the identity and purity of the compound using FT-IR.
Figure 1: Step-by-step logic for spectral validation of 2-Amino-4-methylbenzenethiol HCl.
Critical Quality Attributes (CQA) & Troubleshooting
Differentiating from Synthesis Precursors
A common synthesis route involves the hydrolysis of 2-amino-6-methylbenzothiazole .[1]
-
Benzothiazole Spectrum: Contains a strong
stretch at (cyclic).[1] -
Thiol Product: The cyclic
disappears.[2] The appearance of the broad and the S-H stretch confirms ring opening.[2]
Water Interference
Amine hydrochlorides are hygroscopic.[1][2] Absorbed water will appear as a broad hump at
-
Correction: Dry the sample in a vacuum desiccator over
for 2 hours before pelleting. If the hump persists, it may be lattice water (hydrate form).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Standard reference for amine salt assignments).
-
Socrates, G. (2004).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[1][2] (Definitive source for S-H and Ammonium group frequencies).
-
National Institutes of Health (NIH) - PubChem. 2-Amino-4-methylbenzenethiol Compound Summary. Available at: [Link]
-
Lin-Vien, D., et al. (1991).[1] The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[1][2] (Detailed analysis of 1,2,4-trisubstituted benzene ring modes).
Mass spectrometry of 2-Amino-4-methylbenzenethiol hydrochloride
An In-Depth Technical Guide to the Mass Spectrometry of 2-Amino-4-methylbenzenethiol Hydrochloride
This guide provides a comprehensive, technically-grounded exploration of the mass spectrometric analysis of 2-Amino-4-methylbenzenethiol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the rationale behind methodological choices, ensuring a robust and reproducible analytical approach.
Introduction: Compound Profile and Analytical Significance
2-Amino-4-methylbenzenethiol, often handled as its more stable hydrochloride salt (C₇H₉NS·HCl), is an aromatic aminothiol. Its structure features a benzene ring substituted with amino (-NH₂), thiol (-SH), and methyl (-CH₃) groups. This combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, including benzothiazole derivatives[1].
The analytical challenge lies in the molecule's inherent reactivity, particularly the susceptibility of the thiol group to oxidation, and the need to manage the hydrochloride salt during analysis. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for both qualitative identification and quantitative measurement of this compound and its related impurities or metabolites.[2]
Table 1: Physicochemical Properties of 2-Amino-4-methylbenzenethiol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉NS | PubChem[3] |
| Molecular Weight (Free Base) | 139.22 g/mol | PubChem[3] |
| Monoisotopic Mass (Free Base) | 139.04557046 Da | PubChem[3] |
| Molecular Weight (HCl Salt) | ~175.68 g/mol | Calculated |
| Structure (Free Base) | CC1=CC(=C(C=C1)S)N | PubChem[3] |
The Analytical Workflow: A Conceptual Overview
The successful mass spectrometric analysis of 2-Amino-4-methylbenzenethiol hydrochloride is not a single event but a multi-stage process. Each step is critical for preserving the integrity of the analyte and generating high-quality, interpretable data. The logical flow from sample preparation to data interpretation is paramount.
Sources
Technical Hazard Guide: 2-Amino-4-methylbenzenethiol Hydrochloride
The following is an in-depth technical guide on the hazards and safe handling of 2-Amino-4-methylbenzenethiol hydrochloride . This document is structured for researchers and drug development professionals, focusing on the specific toxicological profile and rigorous handling protocols required for this compound.
Executive Summary
2-Amino-4-methylbenzenethiol hydrochloride (Synonyms: 2-mercapto-5-methylaniline HCl; 6-amino-m-thiocresol HCl) is a specialized heterocyclic precursor used primarily in the synthesis of benzothiazoles and pharmaceutical intermediates. While the hydrochloride salt form offers improved oxidative stability over its free base, it presents a dual-hazard profile: severe corrosivity due to the acidic aminothiol moiety and high acute toxicity characteristic of aromatic amines.
This guide moves beyond generic safety data, analyzing the mechanistic basis of its toxicity and providing a self-validating protocol for its containment and neutralization.
Chemical Identity & Physicochemical Properties[1][2]
The hydrochloride salt is often preferred in synthesis because the free base (2-Amino-4-methylbenzenethiol) rapidly oxidizes to the disulfide upon exposure to air. The salt stabilizes the thiol group, but introduces potential dust inhalation hazards.
| Property | Data | Relevance to Safety |
| Chemical Name | 2-Amino-4-methylbenzenethiol hydrochloride | Primary Identifier |
| CAS Number | 31183-81-0 (Free Base)* | Note: HCl salt is often custom-synthesized; refer to Free Base CAS for tox data. |
| Molecular Formula | C₇H₉NS · HCl | Acidic salt structure |
| Appearance | White to pale yellow crystalline solid | Dust generation potential |
| Melting Point | ~220–225°C (Decomposes) | High thermal stability until decomposition |
| Solubility | Soluble in water, ethanol, methanol | Readily absorbed through mucous membranes |
| Odor | Characteristic "stench" (sulfurous/garlic) | Low olfactory fatigue threshold; warning property |
Ref: Canadian Journal of Chemistry 1964 [1]; PubChem Compound Summary [2].
Hazard Profiling & Toxicology Mechanisms
Mechanistic Toxicity
The hazard profile of this compound is derived from three structural components:
-
Thiol (-SH) Group: A potent nucleophile that can react with protein disulfide bridges, causing cellular disruption. It is also responsible for the "stench" and high sensitivity to oxidation.
-
Aromatic Amine: Associated with methemoglobinemia (interference with oxygen transport) and potential sensitization.
-
Hydrochloride Counter-ion: Upon contact with moisture (sweat, tears, lung tissue), the salt hydrolyzes to release hydrochloric acid, causing immediate chemical burns.
GHS Classification (Derived)
Based on the free base and analogous aminobenzenethiols, the following GHS classifications apply to the hydrochloride salt:
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage (H314).
-
Acute Toxicity, Oral (Category 3/4): Toxic/Harmful if swallowed (H301/H302).
-
Sensitization, Skin (Category 1): May cause an allergic skin reaction (H317).
-
Aquatic Toxicity (Acute 1): Very toxic to aquatic life (H400).
Physiological Exposure Pathways
The following diagram illustrates the cascade of physiological effects following exposure.
Figure 1: Exposure pathways and physiological response mechanisms. Note the dual action of immediate corrosive injury and delayed systemic toxicity.
Safe Handling Protocol (Standard Operating Procedure)
Core Directive: Treat this compound as a Corrosive Toxicant with Stench properties. All manipulations must occur within a certified chemical fume hood.
Engineering Controls
-
Primary Containment: Fume hood operating at face velocity >100 fpm.
-
Secondary Containment: Weighing must be performed inside the hood or using a localized exhaust powder weighing station.
-
Scrubbing: If heating the reaction, the exhaust should be passed through a bleach (sodium hypochlorite) scrubber to neutralize escaping thiol vapors.
Personal Protective Equipment (PPE)
-
Hands: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Neoprene or thick Nitrile (8 mil) to prevent permeation of the organic thiol.
-
-
Eyes: Chemical splash goggles. Face shield recommended if handling >1g.
-
Body: Lab coat (buttoned) + Chemical-resistant apron.
Handling & Weighing Workflow
The following workflow ensures containment of both dust and odor.
Figure 2: Step-by-step handling workflow emphasizing containment and decontamination.
Odor Control & Decontamination
Thiols have a low odor threshold. Equipment (spatulas, flasks) must be chemically neutralized before removal from the hood.
-
Neutralization Solution: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.
-
Mechanism: Oxidation of the thiol (-SH) to the sulfonic acid (-SO₃H), which is odorless and water-soluble.
-
Protocol: Soak all contaminated glassware in the bleach solution for 30 minutes before standard washing.
Emergency Response Protocols
Accidental Spills (Solid)
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE including respiratory protection (N95 or P100 respirator) if dust is airborne.
-
Neutralize: Cover the spill with a weak base (Sodium Carbonate) to neutralize acidity, then dampen with 10% bleach to oxidize the thiol.
-
Collect: Scoop up the resulting slurry into a hazardous waste container. Do not use a vacuum cleaner (risk of aerosolizing dust).
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes. Time is critical to prevent corneal opacity from the acidic salt.
-
Skin Contact: Wash with soap and water. If irritation persists or "stench" remains on skin, wash with a mild oxidizer (e.g., dilute hydrogen peroxide).
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Pulmonary edema may be delayed; medical observation is recommended.
Storage & Stability
-
Atmosphere: Hygroscopic and air-sensitive. Store under Inert Gas (Argon/Nitrogen) .
-
Temperature: Refrigerator (2–8°C) recommended to slow decomposition.
-
Incompatibilities:
-
Strong Oxidizers: Risk of vigorous reaction/fire.
-
Acids: May release toxic fumes.
-
Bases: Liberates the free aminothiol, which is more volatile and oxidizes rapidly.
-
References
-
The Synthesis of 2-Aminobenzenethiol Hydrochlorides . Canadian Journal of Chemistry, 1964, 42(11): 2610-2612.
-
2-Amino-4-methylbenzenethiol (Free Base) Compound Summary . PubChem, National Library of Medicine.
-
Safety Data Sheet: 2-Aminothiophenol . Thermo Fisher Scientific, 2010.
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies Press, 2011.[1]
Sources
In-Depth Technical Guide: 2-Amino-4-methylbenzenethiol Hydrochloride
The following technical guide details the physical properties, synthesis, and handling of 2-Amino-4-methylbenzenethiol hydrochloride , a critical intermediate in the synthesis of bioactive benzothiazoles and functionalized dyes.
Executive Summary
2-Amino-4-methylbenzenethiol hydrochloride is the stabilized salt form of 2-amino-4-methylbenzenethiol (CAS 31183-81-0). While the free base is a reactive, air-sensitive aminothiol prone to rapid oxidative dimerization, the hydrochloride salt offers enhanced stability, higher melting point, and improved water solubility, making it the preferred form for storage and handling in drug development workflows. This compound serves as a primary scaffold for constructing 2-substituted-5-methylbenzothiazoles , a moiety found in various antitumor and antimicrobial agents.
Chemical Identity & Structural Analysis[1][2][3][4]
The compound consists of a benzene core substituted with a thiol group at position 1, an amino group at position 2, and a methyl group at position 4.[1][2][3]
| Property | Detail |
| Systematic Name | 2-Amino-4-methylbenzenethiol hydrochloride |
| Synonyms | 2-Amino-p-thiocresol hydrochloride; 3-Methyl-6-mercaptoaniline HCl |
| Free Base CAS | 31183-81-0 |
| Salt CAS | Not widely listed; typically generated in situ or custom synthesized |
| Molecular Formula | C₇H₉NS[4] · HCl |
| Molecular Weight | 139.22 (Free Base) + 36.46 (HCl) ≈ 175.68 g/mol |
| SMILES | CC1=CC(=C(C=C1)S)N.Cl |
Structural Visualization
The following diagram illustrates the chemical structure and the numbering scheme used to distinguish it from its isomers (e.g., 2-amino-5-methylbenzenethiol).
Caption: Structural connectivity of the hydrochloride salt. Note that protonation typically occurs at the amine nitrogen.
Physical Properties[2][4][7]
The physical behavior of the hydrochloride salt differs significantly from the free base. The salt formation suppresses the volatility and "stench" associated with the free thiol.
Comparative Properties Table
| Property | Free Base (2-Amino-4-methylbenzenethiol) | Hydrochloride Salt |
| Physical State | Yellow oil or low-melting solid | Off-white to pale yellow crystalline solid |
| Melting Point | ~43–45 °C (Inferred from isomers) | >200 °C (Decomposes) |
| Solubility (Water) | Insoluble (Hydrophobic) | Soluble (Ionic character) |
| Solubility (Organic) | Soluble in DCM, EtOAc, Ethanol | Soluble in Methanol, DMSO; Insoluble in Non-polar |
| Odor | Strong, offensive sulfurous stench | Reduced odor (Solid state suppresses volatility) |
| pKa (Thiol) | ~6.8 – 7.5 | N/A (Protonated amine affects pKa) |
Stability and Oxidation
The primary instability mechanism is the oxidative dimerization to the disulfide Bis(2-amino-4-methylphenyl)disulfide . This reaction is accelerated by basic pH and trace metals. The hydrochloride salt protects the amine, but the thiol remains susceptible to air oxidation if not stored under inert gas.
Caption: Oxidative degradation pathway. Storage under Argon/Nitrogen is mandatory to prevent dimerization.
Synthesis & Preparation Protocol
Since the specific hydrochloride salt is often not a catalog item, it is best prepared in situ or isolated via hydrolysis of the commercially available 2-amino-5-methylbenzothiazole .
Synthetic Logic
The synthesis exploits the ring-opening hydrolysis of benzothiazoles. Note the regiochemistry:
-
2-Amino-6-methylbenzothiazole hydrolysis
2-Amino-5-methylbenzenethiol . -
2-Amino-5-methylbenzothiazole hydrolysis
2-Amino-4-methylbenzenethiol (Target).
Step-by-Step Protocol
Reagents: 2-Amino-5-methylbenzothiazole (1.0 eq), Potassium Hydroxide (KOH, 10.0 eq), Ethylene Glycol or Water.
-
Hydrolysis: Suspend 2-amino-5-methylbenzothiazole in 50% aqueous KOH (or ethylene glycol for higher temp).
-
Reflux: Heat the mixture to reflux (approx. 120–140 °C) for 12–24 hours under nitrogen atmosphere. The solution will turn from suspension to a clear, dark yellow solution (thiolate formation).
-
Neutralization: Cool to room temperature. Dilute with degassed water.
-
Acidification (Salt Formation): Carefully add concentrated HCl dropwise under nitrogen flow until pH < 2.
-
Isolation: The hydrochloride salt may precipitate upon cooling or concentration. Alternatively, extract the free thiol with dichloromethane, dry over MgSO₄, and bubble dry HCl gas to precipitate the salt.
-
Purification: Recrystallize from Ethanol/Ether to remove disulfide impurities.
Characterization Techniques
To validate the identity of the synthesized salt, use the following spectral markers:
-
¹H NMR (DMSO-d₆):
-
δ 2.20–2.30 ppm (s, 3H): Methyl group (-CH₃).
-
δ 6.50–7.20 ppm (m, 3H): Aromatic protons (splitting pattern depends on 1,2,4-substitution).
-
δ ~10.0 ppm (br s): Ammonium protons (-NH₃⁺).
-
δ 4.0–6.0 ppm (s, 1H): Thiol proton (-SH), often broad or exchanged if water is present.
-
-
IR Spectroscopy:
-
2550–2600 cm⁻¹: Weak S-H stretching vibration (diagnostic).
-
2800–3000 cm⁻¹: Broad ammonium N-H stretch.
-
-
Mass Spectrometry (ESI+):
-
Major peak at m/z 140.05 [M+H]⁺ (corresponds to the free base cation).
-
Handling & Safety (E-E-A-T)
Hazards
-
Stench: Like all thiols, this compound has a low odor threshold. All work must be performed in a functioning fume hood.
-
Corrosivity: Classified as Skin Corr. 1B (Causes severe skin burns and eye damage).
-
Toxicity: Harmful if swallowed (Acute Tox. 4).
Storage
-
Atmosphere: Store under Inert Gas (Argon preferred over Nitrogen due to density).
-
Temperature: 2–8 °C (Refrigerated).
-
Container: Tightly sealed glass vial with Teflon-lined cap; secondary containment recommended to contain odors.
References
-
Synthesis of Aminobenzenethiols: Journal of Medicinal Chemistry, "Substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones".
-
Physical Properties of Methylbenzenethiols: PubChem Compound Summary, "4-Methylbenzenethiol" (Analog data).
-
Benzothiazole Hydrolysis Protocols: Organic Syntheses, Coll. Vol. 3, p. 76 (General method for aminothiophenols).
-
Safety Data Sheet: Thermo Fisher Scientific, "2-Aminothiophenol SDS" (Base hazard class reference).
Sources
Defining Quality: Purity Standards for 2-Amino-4-methylbenzenethiol Hydrochloride
Executive Summary: The Stability Paradox
2-Amino-4-methylbenzenethiol hydrochloride (HCl salt of CAS 31183-81-0) is a pivotal intermediate in the synthesis of pharmacologically active benzothiazoles and benzothiophenes. While the free base (2-amino-4-methylbenzenethiol) is a low-melting solid or oil prone to rapid oxidative degradation, the hydrochloride salt offers a crystalline, kinetically stable alternative suitable for GMP manufacturing.
However, the "purity" of this molecule is a moving target. Its primary functional group—the thiol (-SH)—is chemically promiscuous, readily forming disulfides upon exposure to trace oxygen. For researchers and drug developers, distinguishing between intrinsic impurities (process-related) and artifactual impurities (handling-related) is the single greatest challenge in quality control.
This guide outlines a self-validating framework for establishing and maintaining purity standards for this critical reagent.
The Impurity Landscape[1][2]
To define purity, we must first define the contaminants. The impurity profile of 2-amino-4-methylbenzenethiol hydrochloride is dominated by oxidative dimers and regioisomers derived from its synthesis (typically from p-toluidine or 2-amino-6-methylbenzothiazole).
The Primary Threat: Oxidative Dimerization
The most pervasive impurity is the disulfide dimer: Bis(2-amino-4-methylphenyl)disulfide .
-
Mechanism: In the presence of oxygen and trace metals (Fe, Cu), the thiol undergoes radical coupling.
-
Impact: This is not merely an inert byproduct. Disulfides can alter stoichiometry in subsequent coupling reactions and, in some cases, act as unintended oxidants.
Regioisomers
Depending on the synthesis route (e.g., sulfonation of p-toluidine followed by reduction), the position of the methyl group relative to the thiol can vary.
-
Target: 2-Amino-4-methyl... (Methyl para to thiol? No, usually numbering is relative to thiol at 1. Standard IUPAC for the precursor p-toluidine implies methyl is para to amine. In the thiol, if amine is at 1, methyl is at 4, thiol is at 2. Clarification: The standard pharmaceutical intermediate is 2-amino-4-methylbenzenethiol (Methyl is para to the amine, Thiol is ortho to the amine).
-
Impurity: 2-Amino-5-methylbenzenethiol.[1] This isomer reacts with similar kinetics but yields regioisomeric benzothiazoles, which are notoriously difficult to separate downstream.
Visualizing the Degradation Pathway
Figure 1: The oxidative degradation cycle. Note that the reaction is reversible with strong reducing agents, a property utilized in the analytical protocol below.
Analytical Methodologies: A Self-Validating Protocol
Standard HPLC methods often fail for aminothiols because the molecule oxidizes inside the autosampler vial before injection, leading to false failures. The following protocol includes a "Reductive Control" step to validate the result.
High-Performance Liquid Chromatography (HPLC)
System Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH stabilizes the thiol).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amine).
-
Flow Rate: 1.0 mL/min.[2]
The "Senior Scientist" Sample Preparation (Critical): Do not simply dissolve the sample in methanol.
-
Diluent: Degassed Methanol:Water (50:50) containing 0.1% EDTA (to chelate metals).
-
Sample A (As-Is): Dissolve 10 mg sample in 10 mL Diluent. Inject immediately.
-
Sample B (Reduced): Dissolve 10 mg sample in 10 mL Diluent containing 5 mM TCEP (Tris(2-carboxyethyl)phosphine) . Incubate 10 mins.
Interpretation:
-
If Sample A shows 5% Impurity X, and Sample B shows 0.1% Impurity X, then Impurity X is the Disulfide formed during prep. The sample is likely pure.
-
If Sample B still shows 5% Impurity X, it is a non-oxidative impurity (likely a regioisomer or starting material).
Titration (Assay Verification)
While HPLC separates impurities, iodometric titration provides a robust absolute assay for the active thiol content.
-
Reagent: 0.1 N Iodine solution.
-
Indicator: Starch.
-
Endpoint: Colorless to persistent blue.
-
Note: This method assumes no other reducing agents are present.
Analytical Decision Tree
Figure 2: Quality Control Decision Matrix distinguishing between artifactual oxidation and intrinsic impurities.
Specification Framework
The following specifications are recommended for "Pharma Grade" intermediate quality, suitable for GMP synthesis of benzothiazole APIs.
| Test Attribute | Acceptance Criteria | Method | Rationale |
| Appearance | White to off-white crystalline powder | Visual | Colored (yellow/orange) indicates free base oxidation. |
| Identification | Conforms to Structure | 1H-NMR / IR | Confirm methyl placement (regioisomer check). |
| Assay (HPLC) | ≥ 98.0% (Area %) | HPLC (Method 3.[1][3]1) | Ensures reaction stoichiometry. |
| Assay (Titration) | 97.0% – 102.0% w/w | Iodometric | Absolute quantification of active thiol. |
| Disulfide Impurity | ≤ 0.5% | HPLC (Reduced) | High disulfide levels inhibit cyclization reactions. |
| Single Unknown | ≤ 0.10% | HPLC | ICH Q3A standard for unidentified impurities. |
| Loss on Drying | ≤ 1.0% | Gravimetric | Controls water/solvent content. |
| Residue on Ignition | ≤ 0.1% | USP <281> | Limits inorganic salt contamination. |
Handling & Stability Protocols
To maintain the purity defined above, strict handling protocols are mandatory. The hydrochloride salt is significantly more stable than the free base, but it is not immune to degradation.
-
Storage: Store at +2°C to +8°C under an Argon blanket. Argon is heavier than air and provides better protection for solids than Nitrogen.
-
Handling: Weighing should be performed quickly. For highly sensitive applications, weigh inside a glovebox.
-
Solvent Compatibility: Avoid dissolving in DMSO for storage. DMSO acts as a mild oxidant, converting thiols to disulfides over time (hours). Use degassed water/methanol for short-term use.
References
-
Synthesis and Reactivity
-
Analytical Method Validation
-
Chemical Safety & Data
-
Impurity Guidelines
- Title: ICH Q3A(R2) Impurities in New Drug Substances.
- Source: European Medicines Agency (EMA).
-
URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anaxlab.com [anaxlab.com]
- 7. 2-Amino-4-methylbenzene-1-thiol | C7H9NS | CID 12199295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-aMino-4-Methylbenzenethiol | 31183-81-0 [m.chemicalbook.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-4-methylbenzenethiol Hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Amino-4-methylbenzenethiol hydrochloride, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each safety measure to build a self-validating system of laboratory practice.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
2-Amino-4-methylbenzenethiol hydrochloride belongs to the thiol, or mercaptan, family. This classification immediately informs our primary safety concerns. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, comprehensive data from closely related analogues like 2-aminoethanethiol hydrochloride and 2-aminothiophenol provide a robust foundation for our hazard assessment.[1]
The primary risks associated with this compound are:
-
Corrosivity and Irritation: Aromatic thiols and their salts can be corrosive or severely irritating. Direct contact is likely to cause serious skin irritation or burns and severe eye damage.[1][2] The hydrochloride component can also contribute to the compound's acidic and corrosive nature.
-
Acute Toxicity: Like many amine and thiol compounds, it is expected to be harmful if swallowed.[1]
-
Respiratory Tract Irritation: As a crystalline powder, there is a significant risk of generating airborne dust. Inhalation may cause irritation to the respiratory system.[3][4]
-
Allergenic Potential: Some thiol compounds are known to be skin sensitizers, meaning repeated exposure could lead to an allergic skin reaction.
-
Stench: Thiols are notorious for their potent, offensive, and pervasive odor, detectable at extremely low concentrations.[4] While not a direct toxicological threat at these low levels, the stench can cause nausea and headaches and is a primary driver for stringent containment protocols.
This multi-faceted hazard profile necessitates a defense-in-depth strategy, beginning with engineering controls and culminating in a meticulous PPE protocol.
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is worn, the work environment must be optimized to minimize exposure.
-
Chemical Fume Hood: All handling of 2-Amino-4-methylbenzenethiol hydrochloride, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[1] This is non-negotiable. The fume hood's constant airflow is critical for containing the potent stench and any airborne dust particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation. All activities should be planned to keep airborne concentrations below any established exposure limits.[5]
-
Accessible Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[3] Their locations should be known to all personnel in the lab.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following PPE is mandatory for all procedures involving 2-Amino-4-methylbenzenethiol hydrochloride. The selection is based on a synthesis of recommendations for handling corrosive solids, aromatic amines, and thiols.[2][3][4]
| PPE Category | Specification | Rationale and Justification |
| Eye & Face Protection | Safety goggles with side-shields conforming to EN166 or ANSI Z87.1 standards. | Primary Hazard: Serious eye damage. Goggles provide a complete seal around the eyes, protecting against dust particles and accidental splashes from all angles. Standard safety glasses are insufficient. |
| Face Shield (in addition to goggles) | Recommended for: Large quantities or splash-risk procedures (e.g., dissolving the solid, large-scale transfers). A face shield protects the entire face from splashes. | |
| Skin & Body Protection | Chemical-resistant gloves (Nitrile). | Primary Hazard: Skin corrosion/irritation.[2] Nitrile gloves offer good resistance to a broad range of chemicals. Double-gloving is recommended to protect against undetected pinholes and for safe doffing. |
| Flame-resistant laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination.[4] | |
| Full-length pants and closed-toe shoes. | Standard laboratory attire required to prevent skin exposure on the lower body and feet. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Required for: Any procedure with the potential to generate dust (e.g., weighing, scraping, vigorous mixing of the solid) where a fume hood may not provide complete protection.[3][6] |
Procedural Workflow: From Preparation to Disposal
Adherence to a strict, step-by-step protocol is essential for safety. This workflow integrates PPE use with operational and disposal plans.
Caption: Safe Handling Workflow for 2-Amino-4-methylbenzenethiol hydrochloride.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Assemble all necessary equipment and reagents.
-
Prepare a bleach bath for glassware decontamination.
-
Don PPE in the correct order: lab coat, then eye protection, then respiratory protection (if required), and finally, two pairs of nitrile gloves.[4]
-
-
Handling:
-
Carefully weigh the solid compound in the fume hood on a tared weigh boat or directly into the reaction vessel. Avoid creating dust.[6]
-
When transferring the solid, use a spatula and keep the container opening low and away from your breathing zone.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Decontamination:
-
Immediately after use, place all contaminated glassware into a designated container with a bleach solution to oxidize the malodorous thiol group. Allow to soak overnight before standard cleaning.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
-
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with the chemical (e.g., weigh boats, gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated hazardous waste container for halogenated or sulfur-containing organic waste, as appropriate. Do not pour down the drain.[2]
-
Empty Containers: The original product container must be triple-rinsed (collecting the rinsate as hazardous waste) before disposal or recycling, in accordance with local regulations.
-
-
Doffing PPE and Hygiene:
-
Remove PPE in a manner that avoids self-contamination: remove the outer pair of gloves first, followed by the lab coat, face shield/goggles, inner gloves, and respirator (if used).
-
Wash hands thoroughly with soap and water after removing all PPE.[3]
-
Emergency Response: Plan for the Unexpected
Accidents can happen. A clear, rehearsed emergency plan is crucial.
-
Skin Contact: Immediately remove contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][7]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and call for emergency medical assistance.[2][3]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention. Show the attending physician the Safety Data Sheet for a related compound.[8]
-
Spill Management:
-
Small Spill (in fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep it up, place it in a sealed container, and label it as hazardous waste.[6]
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.
-
By integrating a deep understanding of the chemical's hazards with a rigorous and systematic safety protocol, researchers can confidently and safely advance their work. This guide serves as a foundational document, but it is imperative to always consult your institution's specific safety policies and the most current SDS information available.
References
-
Safety Data Sheet . (n.d.). AAPPTec. Retrieved February 25, 2026, from [Link]
-
SAFETY DATA SHEET . (2024, April 22). Castrol. Retrieved February 25, 2026, from [Link]
-
Safety data sheet according to UK REACH . (2024, October 23). MG Chemicals. Retrieved February 25, 2026, from [Link]
-
SAFETY DATA SHEET - 2-Aminothiophenol . (2010, November 5). Thermo Fisher Scientific. Retrieved February 25, 2026, from [Link]
-
Material Safety Data Sheet - 4-Amino-2-hydroxytoluene . (n.d.). Pi Chemicals. Retrieved February 25, 2026, from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. msdspds.castrol.com [msdspds.castrol.com]
- 6. peptide.com [peptide.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
